N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride
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Overview
Description
N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride is a chemical compound with the molecular formula C13H11ClFNO3S2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its white solid form and has a predicted boiling point of 488.8°C and a density of 1.42 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride typically involves the reaction of benzenesulfonyl chloride with 4-methylbenzenesulfonamide in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives .
Scientific Research Applications
N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-tosylbenzenesulfonimidoyl fluoride
- Benzenesulfonimidoyl fluoride, N-[(4-methylphenyl)sulfonyl]
- 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
Uniqueness
N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride is unique due to its specific structural features, such as the presence of both sulfonyl and fluorine groups.
Biological Activity
Introduction
N-[(4-methylphenyl)sulfonyl]-benzenesulfonimidoyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by recent research findings and case studies.
Structure and Composition
The compound is characterized by the following chemical formula:
- Molecular Formula : C13H11F1N1O3S2
- IUPAC Name : this compound
- CAS Number : 2143892-50-4
Stability and Reactivity
Research indicates that sulfonyl fluorides like this compound exhibit significant reactivity due to the presence of the fluorine atom. The stability of these compounds can vary depending on environmental conditions, such as pH and temperature. For instance, studies have shown that certain sulfonyl fluoride compounds can decompose significantly under physiological conditions (pH 7.4 at 50 °C) .
Sulfonyl fluoride compounds are known to act as electrophiles, capable of modifying nucleophilic residues in proteins. This reactivity allows them to serve as potent inhibitors of various enzymes, particularly serine proteases, by forming covalent bonds with active site residues . The specific mechanism involves the formation of a covalent bond with the nucleophilic site, leading to enzyme inhibition.
Target Interactions
Recent studies utilizing mass spectrometry have elucidated the interaction profiles of sulfonyl fluorides with target proteins. These investigations reveal that such compounds can quantitatively displace from active sites, undergoing hydrolysis that involves neighboring-group participation . This property is crucial for understanding their pharmacological profiles and potential off-target effects.
Biological Assays
In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets. For example:
- Protease Inhibition : The compound has been shown to inhibit serine proteases effectively.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is necessary to confirm these findings.
Case Study 1: Enzyme Inhibition
A study focused on sulfonyl fluorides highlighted their role as covalent inhibitors in enzyme systems. The compound demonstrated effective inhibition of specific serine proteases, showcasing its potential therapeutic applications in diseases where these enzymes play a crucial role .
Case Study 2: Stability and Decomposition
Another investigation assessed the stability of this compound in various conditions. It was found that while the compound is stable in solid form, significant decomposition occurs in solution at physiological pH and temperature, which could limit its therapeutic use unless formulated appropriately .
Table: Summary of Biological Activities
Properties
CAS No. |
89538-93-2 |
---|---|
Molecular Formula |
C13H12FNO3S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(fluoro-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO3S2/c1-11-7-9-13(10-8-11)20(17,18)15-19(14,16)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
PNDKGNKZTLVXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)F |
Origin of Product |
United States |
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